(3-Amino-5-(1H-pyrazol-4-yl)phenyl)(morpholino)methanone
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Overview
Description
(3-Amino-5-(1H-pyrazol-4-yl)phenyl)(morpholino)methanone is a complex organic compound that features a pyrazole ring, an amino group, and a morpholino group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Amino-5-(1H-pyrazol-4-yl)phenyl)(morpholino)methanone typically involves the formation of the pyrazole ring followed by the introduction of the amino and morpholino groups. One common method involves the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the pyrazole ring. Subsequent reactions introduce the amino and morpholino groups under controlled conditions, often involving catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
(3-Amino-5-(1H-pyrazol-4-yl)phenyl)(morpholino)methanone undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The pyrazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group typically yields nitro derivatives, while reduction can yield primary or secondary amines .
Scientific Research Applications
(3-Amino-5-(1H-pyrazol-4-yl)phenyl)(morpholino)methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of (3-Amino-5-(1H-pyrazol-4-yl)phenyl)(morpholino)methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
(3-Amino-1H-pyrazol-4-yl)phenylMethanone: Similar structure but lacks the morpholino group.
5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl] [3-(piperidin-4-yloxy)phenyl]methanone: Contains a fluorophenyl group and a piperidinyl group instead of the morpholino group.
Uniqueness
(3-Amino-5-(1H-pyrazol-4-yl)phenyl)(morpholino)methanone is unique due to the presence of the morpholino group, which can enhance its solubility and bioavailability. This structural feature may also influence its interaction with biological targets, potentially leading to distinct pharmacological profiles compared to similar compounds .
Properties
IUPAC Name |
[3-amino-5-(1H-pyrazol-4-yl)phenyl]-morpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2/c15-13-6-10(12-8-16-17-9-12)5-11(7-13)14(19)18-1-3-20-4-2-18/h5-9H,1-4,15H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIKHLNICTXSAAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC(=CC(=C2)C3=CNN=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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